![molecular formula C9H11Cl2NO2 B3058397 Ethyl 6-(chloromethyl)picolinate hydrochloride CAS No. 892664-08-3](/img/structure/B3058397.png)
Ethyl 6-(chloromethyl)picolinate hydrochloride
Overview
Description
Ethyl 6-(chloromethyl)picolinate hydrochloride is a chemical compound with the CAS Number: 49668-99-7 . It has a molecular weight of 199.64 and its IUPAC name is ethyl 6-(chloromethyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-(chloromethyl)picolinate hydrochloride is 1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-(chloromethyl)picolinate hydrochloride is a solid at room temperature . The storage temperature is 4°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-(chloromethyl)picolinate hydrochloride has been used in the synthesis of heterocyclic compounds. For instance, Kametani (1970) demonstrated its role in the synthesis of camptothecin analogs, which are significant in cancer therapy and research. This process involved esterification, hydrolysis, condensation, and cyclisation steps, showcasing the compound's versatility in organic synthesis (Kametani, 1970).
Synthesis of Biologically Active Compounds
Ethyl 6-(chloromethyl)picolinate hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Xiong et al. (2019) described its use in creating ethyl 4-(4-nitrophenoxy) picolinate, a key component in producing such compounds. The research highlighted efficient synthetic methods and confirmed the structure of the derivatives through MS and 1H NMR analysis (Xiong et al., 2019).
Metal Complex Formation
Research by Paul et al. (1974) explored the formation of metal complexes using ethyl picolinate, a closely related compound. These studies are crucial for understanding coordination chemistry and potential applications in materials science. The research provided insights into the binding nature of ethyl picolinate with divalent metals, contributing to the field of inorganic chemistry (Paul et al., 1974).
Organic Synthesis and Catalysis
The compound plays a significant role in organic synthesis and catalysis. Matsumura et al. (1970) highlighted its utility in creating 1-methyl-2-pyridones, demonstrating its importance in synthesizing structurally complex molecules. This research has implications for pharmaceuticals and fine chemicals manufacturing (Matsumura et al., 1970).
Anticancer Research
In the context of anticancer research, compounds like ethyl 6-(chloromethyl)picolinate hydrochloride have been instrumental. Giovagnini et al. (2005) studied mixed ligand complexes of Pt(II) and Pd(II) with ethylsarcosinedithiocarbamate and picoline, demonstrating significant cytotoxicity levels against cancer cells. These findings open new avenues for cancer treatment research (Giovagnini et al., 2005).
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYCIFXVKZUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738388 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chloromethyl)picolinate hydrochloride | |
CAS RN |
892664-08-3 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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